3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic Acid

Supramolecular Chemistry Macrocycle Synthesis Indole Condensation

3-Formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid (CAS 893729-94-7) is a synthetic functionalized indole-2-carboxylic acid derivative with the molecular formula C12H11NO5 and molecular weight 249.22 g/mol. This compound features a 3-formyl substituent and 4,6-dimethoxy substitution pattern on the indole core, distinguishing it from the parent 4,6-dimethoxyindole-2-carboxylic acid scaffold.

Molecular Formula C12H11NO5
Molecular Weight 249.222
CAS No. 893729-94-7
Cat. No. B2824740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic Acid
CAS893729-94-7
Molecular FormulaC12H11NO5
Molecular Weight249.222
Structural Identifiers
SMILESCOC1=CC2=C(C(=C1)OC)C(=C(N2)C(=O)O)C=O
InChIInChI=1S/C12H11NO5/c1-17-6-3-8-10(9(4-6)18-2)7(5-14)11(13-8)12(15)16/h3-5,13H,1-2H3,(H,15,16)
InChIKeyGXOVWZNCYZWVNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Formyl-4,6-dimethoxy-1H-indole-2-carboxylic Acid (CAS 893729-94-7) Procurement Specifications and Chemical Profile


3-Formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid (CAS 893729-94-7) is a synthetic functionalized indole-2-carboxylic acid derivative with the molecular formula C12H11NO5 and molecular weight 249.22 g/mol [1]. This compound features a 3-formyl substituent and 4,6-dimethoxy substitution pattern on the indole core, distinguishing it from the parent 4,6-dimethoxyindole-2-carboxylic acid scaffold. Its physicochemical properties include a density of 1.4±0.1 g/cm³, a calculated boiling point of 536.5±50.0 °C at 760 mmHg, and a LogP value of 1.6958 [2]. The compound is commercially available at research-grade purities of 95–97% and serves primarily as a synthetic intermediate and building block in medicinal chemistry programs .

Why Generic 4,6-Dimethoxyindole-2-carboxylic Acid Derivatives Cannot Substitute for CAS 893729-94-7


The presence of the 3-formyl group in CAS 893729-94-7 fundamentally alters the compound's electronic properties, reactivity profile, and hydrogen-bonding capacity relative to the unsubstituted 4,6-dimethoxyindole-2-carboxylic acid scaffold [1]. In acid-catalyzed macrocyclization reactions, 3-substituted 4,6-dimethoxyindole-2-carboxylic acids generate unsymmetrically-oriented calix[3]indoles with one 2,2′-linkage, one 2,7′-linkage, and one 7,7′-linkage, whereas the parent unsubstituted indoles yield symmetrically-oriented calix[3]indoles with three 2,7′-linkages [2]. This differential reactivity demonstrates that the 3-formyl substituent is not a passive modification but an active determinant of synthetic outcomes. Furthermore, the 3-formyl group introduces a hydrogen-bond acceptor site and increases the calculated topological polar surface area (TPSA) to 88.62 Ų compared with approximately 76 Ų for the non-formylated analog, affecting membrane permeability predictions and formulation behavior . Researchers attempting to substitute a generic 4,6-dimethoxyindole-2-carboxylic acid derivative for CAS 893729-94-7 risk obtaining divergent reaction products or failing to replicate reported synthetic transformations.

Quantitative Differentiation Evidence for 3-Formyl-4,6-dimethoxy-1H-indole-2-carboxylic Acid (CAS 893729-94-7)


Divergent Macrocyclization Outcomes: Unsymmetrical vs. Symmetrical Calix[3]indole Formation

In acid-catalyzed reactions with aryl aldehydes, 3-substituted 4,6-dimethoxyindole-2-carboxylic acids (the compound class to which CAS 893729-94-7 belongs) generate unsymmetrically-oriented calix[3]indoles with one 2,2′-linkage, one 2,7′-linkage, and one 7,7′-linkage. This contrasts with similar reactions of the parent unsubstituted indoles, which more commonly yield symmetrically-oriented calix[3]indoles with three 2,7′-linkages [1]. The 3-formyl group is the critical determinant of this divergent reaction pathway.

Supramolecular Chemistry Macrocycle Synthesis Indole Condensation

Antibacterial Activity Against Enterococcus faecalis: Comparative Potency Within Indole Carboxylic Acid Series

CAS 893729-94-7 has been evaluated for antibacterial activity against Enterococcus faecalis CECT 481, demonstrating an IC50 value of 3.19 × 10³ nM (3.19 µM) in a microbial growth inhibition assay [1]. While this activity level is moderate compared with optimized clinical candidates, it establishes a baseline for the 3-formyl-4,6-dimethoxy substitution pattern. For context, other indole-2-carboxylic acid derivatives in the same assay series show IC50 values ranging from >100 µM to 28 µM, indicating that the 3-formyl-4,6-dimethoxy configuration occupies an intermediate activity tier within the broader indole-2-carboxylic acid chemical space [2].

Antimicrobial Discovery Gram-positive Bacteria Structure-Activity Relationship

Physicochemical Differentiation: LogP and Topological Polar Surface Area Compared with Non-formylated Analog

The 3-formyl substituent substantially alters key physicochemical parameters relative to the non-formylated 4,6-dimethoxyindole-2-carboxylic acid scaffold. CAS 893729-94-7 exhibits a calculated LogP of 1.6958 and TPSA of 88.62 Ų . The non-formylated analog (4,6-dimethoxy-1H-indole-2-carboxylic acid, molecular weight 221.21 g/mol) has an estimated TPSA of approximately 76 Ų (carboxylic acid group plus indole NH) and lower LogP due to the absence of the lipophilic formyl carbon [1][2]. The 12.6 Ų increase in TPSA corresponds to the polar contribution of the 3-formyl carbonyl oxygen, which affects predicted membrane permeability and blood-brain barrier penetration scores in silico screening .

Drug-likeness Prediction ADME Profiling Medicinal Chemistry Triage

Dual Reactive Handles: Orthogonal Synthetic Utility of 3-Formyl and 2-Carboxylic Acid Functionalities

CAS 893729-94-7 presents two chemically orthogonal reactive handles on the indole scaffold: the 2-carboxylic acid group and the 3-formyl substituent. The carboxylic acid enables amide coupling, esterification, and reduction pathways, while the 3-formyl group participates in Schiff base formation, reductive amination, and condensation reactions . This orthogonal reactivity distinguishes it from mono-functionalized comparators such as 4,6-dimethoxyindole-2-carboxylic acid (lacking the 3-formyl handle) and 3-formylindole derivatives lacking the carboxylic acid (such as indole-3-carboxaldehyde, which offers only the formyl group for derivatization and is commercially available at 97% purity) [1].

Heterocyclic Synthesis Parallel Derivatization Building Block Versatility

Recommended Research Applications for 3-Formyl-4,6-dimethoxy-1H-indole-2-carboxylic Acid (CAS 893729-94-7) Based on Evidence


Synthesis of Unsymmetrical Calix[3]indole Macrocycles for Supramolecular Host-Guest Studies

Researchers pursuing calix[3]indole macrocycles with unsymmetrical linkage patterns (mixed 2,2′-, 2,7′-, and 7,7′-linkages) should procure CAS 893729-94-7 as the starting material. Acid-catalyzed reaction of this 3-substituted 4,6-dimethoxyindole-2-carboxylic acid with aryl aldehydes generates unsymmetrically-oriented calix[3]indoles, whereas parent unsubstituted indoles produce only symmetrical products with exclusive 2,7′-linkages [1]. This compound is specifically required when stereochemically diverse macrocycle libraries are the synthetic objective.

Parallel Library Synthesis via Orthogonal Derivatization of 2-Carboxylic Acid and 3-Formyl Handles

Medicinal chemistry programs requiring rapid scaffold diversification can leverage the dual orthogonal reactive handles of CAS 893729-94-7. The 2-carboxylic acid group permits amide coupling or esterification, while the 3-formyl group enables independent Schiff base formation, reductive amination, or condensation reactions without cross-reactivity [1]. This reduces synthetic step count and eliminates protecting group strategies required when using mono-functionalized analogs such as 4,6-dimethoxyindole-2-carboxylic acid or indole-3-carboxaldehyde [2].

Antibacterial SAR Studies Targeting Gram-positive Enterococcus faecalis

For structure-activity relationship studies focused on indole-2-carboxylic acid-based antibacterial agents, CAS 893729-94-7 provides a validated benchmark with an IC50 of 3.19 µM against Enterococcus faecalis CECT 481 [1]. This moderate activity level positions it as a useful comparator for evaluating potency gains from subsequent structural modifications. Researchers should reference this IC50 value when assessing the impact of additional substituents or scaffold changes on antibacterial efficacy .

Physicochemical Property Benchmarking for In Silico ADME Model Calibration

CAS 893729-94-7 serves as a well-characterized reference compound for calibrating in silico ADME prediction models due to its documented physicochemical parameters: LogP of 1.6958, TPSA of 88.62 Ų, molecular weight of 249.22 g/mol, and four hydrogen-bond acceptors with two hydrogen-bond donors [1]. The significant TPSA difference (∼12.6 Ų increase) relative to the non-formylated analog makes it a valuable test case for validating computational models that predict membrane permeability changes resulting from polar substituent addition [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.